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Compound of Interest

Compound Name: Vinyl propionate

Cat. No.: B091960 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of vinyl
propionate, a key monomer in polymer synthesis. The focus is on Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy, two fundamental techniques for molecular

structure elucidation and characterization. This document presents detailed experimental

protocols, quantitative spectral data, and visual representations of the underlying principles and

workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For vinyl propionate (C₅H₈O₂), both ¹H and ¹³C NMR

are instrumental in confirming its structure.

¹H NMR Spectral Data
The ¹H NMR spectrum of vinyl propionate exhibits characteristic signals corresponding to the

vinyl and propionyl groups. The chemical shifts (δ) are typically reported in parts per million

(ppm) relative to a standard reference, and the coupling constants (J), which describe the

interaction between neighboring protons, are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for Vinyl Propionate
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Protons
Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

CH₃ ~1.15 Triplet (t) ~7.5

CH₂ ~2.35 Quartet (q) ~7.5

=CH₂ (cis to O) ~4.55
Doublet of Doublets

(dd)
~6.3, ~1.5

=CH₂ (trans to O) ~4.85
Doublet of Doublets

(dd)
~14.0, ~1.5

-O-CH= ~7.25
Doublet of Doublets

(dd)
~14.0, ~6.3

Note: The exact chemical shifts can vary slightly depending on the solvent and the

spectrometer frequency.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

vinyl propionate molecule.

Table 2: ¹³C NMR Spectral Data for Vinyl Propionate

Carbon Chemical Shift (δ) ppm

CH₃ ~9.0

CH₂ ~27.5

=CH₂ ~97.5

=CH ~141.5

C=O ~173.0

Note: These are typical chemical shift values and can be influenced by the solvent and

experimental conditions.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of vinyl propionate shows characteristic

absorption bands for the ester and vinyl functional groups.

Table 3: Characteristic IR Absorption Bands for Vinyl Propionate

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~3100 Medium =C-H Stretching

~2980 Medium C-H (sp³) Stretching

~1760 Strong C=O (Ester) Stretching

~1645 Medium C=C Stretching

~1140 Strong C-O Stretching

~950, ~870 Strong =C-H Bending (out-of-plane)

Experimental Protocols
NMR Sample Preparation and Analysis
A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.

Methodology:

Sample Weighing: Accurately weigh approximately 5-20 mg of vinyl propionate for ¹H NMR

and 20-50 mg for ¹³C NMR.[1]

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample, such as chloroform-d (CDCl₃).[1] Deuterated solvents are used to avoid strong

solvent signals in the ¹H NMR spectrum.[2]

Dissolution: Dissolve the vinyl propionate in approximately 0.6-0.7 mL of the deuterated

solvent in a clean, dry vial.[3]
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Filtration: To remove any particulate matter that could affect the spectral resolution, filter the

solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm

NMR tube.[3][4]

Sample Volume: Ensure the final sample volume in the NMR tube is between 4-5 cm in

height.[1][2]

Capping and Cleaning: Cap the NMR tube and carefully wipe the outside with a tissue

dampened with ethanol or acetone to remove any fingerprints or dust.[1]

Analysis: Insert the sample into the NMR spectrometer. The instrument will then perform

locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field

homogeneity, and tuning the probe before acquiring the spectrum.[1]

IR Sample Preparation and Analysis (Neat Liquid)
For a liquid sample like vinyl propionate, the "neat" or thin-film method is commonly

employed.

Methodology:

Plate Preparation: Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.

Handle the plates by their edges to avoid transferring moisture from your fingers.[5]

Sample Application: Place one to two drops of vinyl propionate onto the center of one salt

plate.[6]

Sandwiching: Place the second salt plate on top of the first, gently spreading the liquid into a

thin, uniform film between the plates.[5][7]

Mounting: Place the "sandwich" of salt plates into the sample holder of the FT-IR

spectrometer.

Background Scan: Run a background spectrum of the empty sample compartment to

account for atmospheric and instrumental interferences.

Sample Scan: Acquire the IR spectrum of the vinyl propionate sample.[8]
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Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous

acetone or isopropanol) and return them to the desiccator.[5][7]

Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of vinyl propionate with its proton and carbon

atom labeling corresponding to the NMR data.

Propionyl Group

Vinyl Group

C(1)H₃ C(2)H₂ C(3)=O O

O

-O-

C(4)H C(5)H₂
=

Click to download full resolution via product page

Molecular structure of vinyl propionate with atom numbering for NMR.

Workflow for Spectroscopic Analysis
This diagram outlines the logical steps involved in the spectroscopic characterization of a

chemical sample.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Workflow for the spectroscopic analysis of a chemical sample.

Key Functional Group Regions in the IR Spectrum
This diagram highlights the characteristic regions in the infrared spectrum corresponding to the

main functional groups in vinyl propionate.

Key functional group regions in the IR spectrum of vinyl propionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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